molecular formula C10H7F2NO B15381086 6-(Difluoromethoxy)quinoline

6-(Difluoromethoxy)quinoline

Cat. No.: B15381086
M. Wt: 195.16 g/mol
InChI Key: VBLFZYKWXVHOFI-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the quinoline ring. The difluoromethoxy group is known to enhance metabolic stability and modulate electronic effects compared to non-fluorinated alkoxy substituents, making it a valuable moiety in medicinal chemistry .

Properties

IUPAC Name

6-(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFZYKWXVHOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Properties

Table 1: Structural Comparison of 6-Substituted Quinolines
Compound Substituent(s) Molecular Formula Molecular Weight Key Structural Features
6-(Difluoromethoxy)quinoline -OCF₂H at C6 C₁₀H₇F₂NO 195.17* Enhanced lipophilicity due to fluorine atoms; planar quinoline core
4-Chloro-6,7-dimethoxyquinoline -Cl at C4, -OCH₃ at C6/C7 C₁₁H₁₀ClNO₂ 223.66 Intramolecular C–H⋯Cl interactions; near-planar geometry
6-Chloroquinoline -Cl at C6 C₉H₆ClN 163.61 Electron-withdrawing Cl increases ring electrophilicity
6-Fluoro-2-methylquinoline -F at C6, -CH₃ at C2 C₁₀H₈FN 161.18 Steric hindrance from methyl group; moderate dipole moment
8-Chloro-6-fluoroquinoline -Cl at C8, -F at C6 C₉H₅ClFN 185.60 Halogen synergy enhances halogen bonding potential

*Calculated based on standard atomic weights.

Key Observations:

  • Electronic Effects: The difluoromethoxy group in this compound introduces strong electron-withdrawing effects, comparable to chlorine but with greater steric bulk than fluorine. This may influence π-π stacking interactions in biological targets .
  • Planarity: Unlike 4-Chloro-6,7-dimethoxyquinoline, which maintains near-planarity due to intramolecular interactions, fluorinated analogs like this compound may exhibit slight deviations due to fluorine’s van der Waals radius .

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